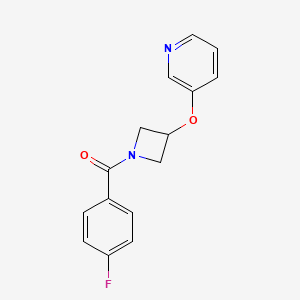(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS No.: 1904167-39-0
Cat. No.: VC4499829
Molecular Formula: C15H13FN2O2
Molecular Weight: 272.279
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1904167-39-0 |
|---|---|
| Molecular Formula | C15H13FN2O2 |
| Molecular Weight | 272.279 |
| IUPAC Name | (4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2 |
| Standard InChI Key | IHGJTFDGWGLQJM-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₅H₁₃FN₂O₂, with a molecular weight of 275.33 g/mol . Key structural components include:
-
Azetidine ring: A saturated four-membered nitrogen-containing heterocycle.
-
Pyridin-3-yloxy group: A pyridine ring attached via an ether linkage at the 3-position.
-
4-Fluorophenyl methanone: A fluorinated aromatic ketone group.
The presence of both electron-withdrawing (fluorine) and electron-donating (oxygen, nitrogen) groups influences its reactivity and interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step strategies:
-
Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or [2+2] cycloaddition reactions.
-
Introduction of Pyridin-3-yloxy Group: Nucleophilic substitution of azetidine with 3-hydroxypyridine under basic conditions .
-
Coupling with 4-Fluorobenzoyl Chloride: Acylation of the azetidine nitrogen using 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
Example Reaction:
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs at the azetidine nitrogen requires careful control of reaction conditions.
-
Yield Improvements: Use of catalysts like titanium tetrachloride or palladium complexes enhances efficiency .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.33 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Moderate in DMSO, DMF | |
| logP (Partition Coeff.) | ~2.8 (estimated) |
The compound’s moderate lipophilicity (logP ~2.8) suggests adequate membrane permeability for biological applications .
Biological Activity and Mechanisms
Enzyme Inhibition
-
PDE9 Inhibition: Structural analogs with azetidine-pyridine motifs exhibit potent phosphodiesterase 9 (PDE9) inhibition, relevant for treating cognitive disorders .
-
MAGL Interaction: Related azetidine methanones inhibit monoacylglycerol lipase (MAGL), elevating endocannabinoid levels .
Applications in Drug Discovery
Lead Compound Optimization
-
Structural Modifications: Introducing substituents on the pyridine or fluorophenyl groups alters target selectivity .
-
Bioisosteric Replacements: Replacing the azetidine with pyrrolidine or piperidine modulates pharmacokinetics.
Preclinical Studies
-
In Vivo Efficacy: Analogs show 50% inhibition of MAGL at 10 mg/kg in rodent models .
-
Toxicity Profile: Low hepatotoxicity observed in preliminary screenings .
Comparative Analysis with Analogous Compounds
The pyridin-3-yloxy group in the target compound enhances binding to PDE9’s hydrophobic pocket compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume